molecular formula C22H20N2O4 B5853158 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B5853158
M. Wt: 376.4 g/mol
InChI Key: HTXSMWHNEDNCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,2,4-trimethyl-1,2-dihydroquinoline core linked via an acetate ester to a 1,3-dioxo-isoindol-2-yl moiety. The dihydroquinoline scaffold is known for its applications in pharmaceuticals and materials science due to its electron-rich aromatic system , while the isoindole-1,3-dione group contributes to hydrogen-bonding interactions and metabolic stability . The ester linkage enhances bioavailability compared to carboxylic acid derivatives .

Properties

IUPAC Name

(2,2,4-trimethyl-1H-quinolin-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-13-11-22(2,3)23-18-9-8-14(10-17(13)18)28-19(25)12-24-20(26)15-6-4-5-7-16(15)21(24)27/h4-11,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXSMWHNEDNCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)OC(=O)CN3C(=O)C4=CC=CC=C4C3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate serves as an important intermediate in the synthesis of other quinoline derivatives. Its reactivity allows for the development of new compounds with potential applications in pharmaceuticals and materials science.

Biological Applications

Research indicates that this compound exhibits significant antioxidant properties , making it a candidate for studies related to oxidative stress. The mechanism of action involves scavenging free radicals and reactive oxygen species (ROS), thus preventing cellular damage.

Medical Applications

Recent studies have highlighted the potential therapeutic effects of this compound in treating conditions related to oxidative stress. Notably, it has shown promising results in antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, derivatives of this compound displayed IC(50) values as low as 0.014 µM against these parasites .

Antioxidant in Polymers

In industrial settings, 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is utilized as an antioxidant in rubber production and other polymer applications. Its ability to enhance durability and resistance to degradation makes it valuable in manufacturing processes.

Potential Use in Biopharma

The compound's properties are also being explored for applications in biopharmaceuticals, particularly in formulations that require stabilization against oxidative degradation .

Case Study 1: Antitrypanosomal Activity

A study conducted on various derivatives of dihydroquinoline demonstrated that 1-benzyl derivatives exhibited exceptional activity against T. brucei, with selectivity indexes exceeding 18000 . This highlights the compound's potential as a lead candidate for developing new antitrypanosomal therapies.

Case Study 2: Antioxidant Efficacy

Research has shown that the antioxidant activity of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate is attributed to its ability to donate hydrogen atoms to neutralize free radicals effectively. This property is crucial for applications in both biological and industrial contexts.

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting lipid peroxidation and modulating the activity of certain enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Analogs

(a) Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4)
  • Structure: Features a tetrahydroquinoline ring (saturated) without methyl substituents, linked to a simple methyl acetate group.
  • The unsaturated dihydroquinoline core in the target compound may improve aromatic stacking interactions in biological systems .
  • Molecular Weight : The target compound (estimated ~377.4 g/mol) is heavier than this analog (205.25 g/mol) due to the isoindol-dione group and methyl substituents .
(b) Methyl 3-[(1,3-Dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)carbamoyl]benzoates
  • Structure: Contains a 1,3-dimethyl-2-oxo-dihydroquinoline core with a carbamoyl-linked benzoate ester.
  • Key Differences: The oxo group at position 2 in this analog introduces hydrogen-bonding capacity, which is absent in the target compound’s fully substituted quinoline ring.

Isoindole-1,3-dione Derivatives

(a) 6-Amino-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic Acid (CAS 66653-54-1)
  • Structure: Features a hexanoic acid chain attached to the isoindol-dione group.
  • Key Differences: The carboxylic acid in this analog reduces cell permeability compared to the target compound’s ester group, which is more hydrolytically stable and lipophilic . The amino group in the hexanoic acid derivative may enable additional ionic interactions, whereas the target compound’s quinoline-methyl groups prioritize hydrophobic interactions.
(b) Ethyl 2-(1H-indol-3-yl)acetate (CAS 778-82-5)
  • Structure : Combines an indole ring with an ethyl acetate group.
  • Key Differences: Indole’s electron-rich π-system contrasts with the electron-deficient isoindol-dione in the target compound, affecting reactivity in electrophilic substitutions.

Biological Activity

2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings, providing a comprehensive overview of its properties, mechanisms of action, and implications for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula for this compound is C26H25N2O4C_{26}H_{25}N_{2}O_{4} with a molecular weight of approximately 426.5 g/mol. The compound features a complex structure that includes a quinoline and isoindole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl acetate exhibit a range of biological activities:

  • Antioxidant Activity : Many derivatives of dihydroquinoline have shown significant antioxidant properties, which can protect cells from oxidative stress.
  • Anticancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that they may induce apoptosis in various cancer cell lines.
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against a spectrum of pathogens, indicating potential as therapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds may interact with various signaling pathways that regulate cell survival and proliferation.
  • DNA Interaction : Some studies indicate that these compounds can bind to DNA, potentially leading to mutagenic effects or influencing gene expression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantProtects against oxidative damage
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionInhibits key enzymes related to inflammation

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of similar quinoline derivatives. The results showed that these compounds could effectively inhibit the growth of breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antioxidant Properties

Research conducted by the American Chemical Society highlighted the antioxidant capabilities of dihydroquinoline derivatives. The study found that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting their potential use as protective agents against oxidative stress-related diseases.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the safety profile:

  • Acute Toxicity : The compound has been classified as harmful if swallowed (H302) and causes skin irritation (H315) .
  • Mutagenicity : Preliminary studies indicate potential mutagenic effects; however, further research is necessary to fully understand these implications .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. Key steps include:

  • Using Vilsmeier-Haack-type reagents to activate the quinoline moiety for coupling with isoindole-1,3-dione derivatives ().
  • Optimizing solvent polarity (e.g., ethanol or DMF) and temperature (reflux conditions) to enhance reaction efficiency.
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement), focusing on hydrogen-bonding interactions and stereochemistry .
  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the acetate linker and substituent positions (e.g., δ 1.84 ppm for methyl groups in ).
  • IR spectroscopy : Identify carbonyl stretches (1668–1608 cm1^{-1}) for the isoindole-dione moiety .

Q. How can common impurities during synthesis be identified and mitigated?

Methodological Answer:

  • Monitor reactions via TLC (silica plates, UV visualization) to track intermediates.
  • Use HPLC-MS for impurity profiling, focusing on unreacted starting materials or hydrolysis byproducts (e.g., free quinoline or isoindole derivatives) .
  • Optimize quenching steps (e.g., aqueous workup) to remove acidic/basic impurities.

Advanced Research Questions

Q. What mechanistic insights explain unexpected product formation in reactions with hydroxylamine?

Methodological Answer:

  • Investigate reaction pathways via isotopic labeling (15N^{15} \text{N}-hydroxylamine) to track nitrogen incorporation.
  • Propose a mechanism involving oxime formation, cyclization, and fragmentation (as in ), supported by DFT calculations (Gaussian 09) to model transition states .
  • Validate using kinetic studies (variable-temperature NMR) to identify rate-determining steps.

Q. How can computational models predict environmental persistence and bioaccumulation?

Methodological Answer:

  • Apply QSAR models (EPI Suite, TEST software) to estimate log KowK_{\text{ow}} and biodegradation half-lives.
  • Perform molecular docking (AutoDock Vina) to assess binding affinity with biological targets (e.g., cytochrome P450 enzymes) .
  • Validate with experimental hydrolysis/photodegradation studies under simulated environmental conditions (pH 4–9, UV light) .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Conduct dose-response assays (e.g., IC50_{50} measurements) across multiple cell lines to account for variability.
  • Use statistical meta-analysis (R or Python packages) to harmonize disparate datasets.
  • Include control experiments (e.g., solvent-only and positive/negative controls) to isolate compound-specific effects .

Q. How can advanced crystallographic methods elucidate intermolecular interactions?

Methodological Answer:

  • Employ Hirshfeld surface analysis (CrystalExplorer) to quantify hydrogen-bonding and π-π interactions.
  • Use synchrotron X-ray diffraction for high-resolution data collection, particularly for low-symmetry crystals.
  • Cross-reference with solid-state NMR to validate packing arrangements .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeMethod for Validation
SolventEthanol/DMFPolarity index comparison
Temperature70–80°C (reflux)Differential scanning calorimetry
PurificationEthanol recrystallizationMelting point analysis

Q. Table 2. Computational Tools for Environmental Fate Prediction

ToolApplicationOutput Metrics
EPI SuiteBioaccumulationlog KowK_{\text{ow}}, BCF
TESTToxicityLD50_{50}, EC50_{50}
Gaussian 09Reaction mechanismsActivation energy, ΔG‡

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.